molecular formula C20H25FN3O4Cl B601367 N-Methyl Gatifloxacin HCl CAS No. 114213-77-3

N-Methyl Gatifloxacin HCl

Cat. No.: B601367
CAS No.: 114213-77-3
M. Wt: 425.89
InChI Key:
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Description

N-Methyl Gatifloxacin Hydrochloride is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is primarily used in the treatment of various bacterial infections, particularly those affecting the eyes, such as conjunctivitis, keratitis, and corneal ulcers. It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl Gatifloxacin Hydrochloride typically involves the methylation of Gatifloxacin. The process begins with Gatifloxacin, which undergoes a methylation reaction using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures to ensure complete methylation.

Industrial Production Methods

On an industrial scale, the production of N-Methyl Gatifloxacin Hydrochloride follows a similar synthetic route but is optimized for large-scale operations. This involves the use of high-efficiency reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The final product is purified through crystallization or chromatography to achieve the desired purity levels required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl Gatifloxacin Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions, often in the presence of catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction typically produces reduced forms of the compound. Substitution reactions result in various substituted derivatives, depending on the nucleophile involved .

Scientific Research Applications

N-Methyl Gatifloxacin Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: The compound is employed in studies investigating bacterial resistance mechanisms and the development of new antibacterial agents.

    Medicine: It is extensively used in the formulation of ophthalmic solutions for treating bacterial eye infections.

    Industry: In the pharmaceutical industry, it serves as an active pharmaceutical ingredient (API) in the production of antibacterial drugs.

Mechanism of Action

N-Methyl Gatifloxacin Hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and uncoiling of bacterial DNA, processes critical for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial DNA synthesis, leading to cell death. The molecular targets include the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV.

Comparison with Similar Compounds

Similar Compounds

    Gatifloxacin: The parent compound, which lacks the N-methyl group.

    Moxifloxacin: Another fourth-generation fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.

    Levofloxacin: A third-generation fluoroquinolone with a broader spectrum of activity.

Uniqueness

N-Methyl Gatifloxacin Hydrochloride is unique due to its enhanced solubility and stability compared to Gatifloxacin. The addition of the N-methyl group improves its pharmacokinetic profile, making it more effective in treating ocular infections. Additionally, it has a lower propensity for inducing bacterial resistance compared to some other fluoroquinolones.

Properties

CAS No.

114213-77-3

Molecular Formula

C20H25FN3O4Cl

Molecular Weight

425.89

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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